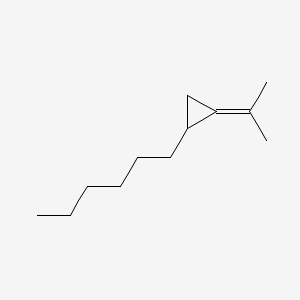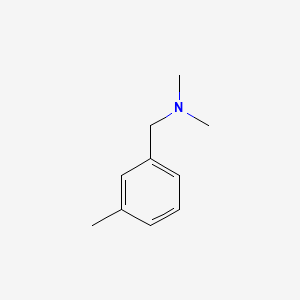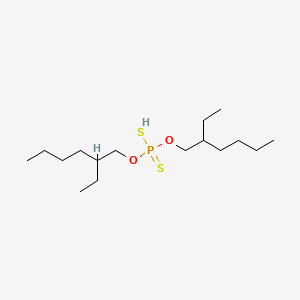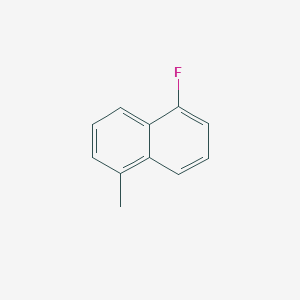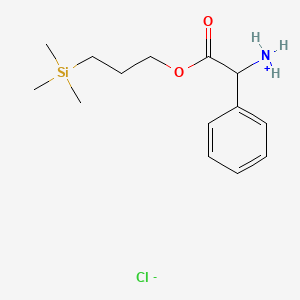
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is a chemical compound with the molecular formula C14H23NO2Si·HCl and a molecular weight of 301.93 g/mol . This compound is a derivative of phenylglycine, an amino acid, and is often used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride typically involves the esterification of phenylglycine with 3-trimethylsilylpropyl alcohol in the presence of hydrochloric acid . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenylglycine ketone or carboxylic acid derivatives.
Reduction: Formation of phenylglycine alcohol derivatives.
Substitution: Formation of various substituted phenylglycine derivatives depending on the nucleophile used.
科学的研究の応用
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
類似化合物との比較
Similar Compounds
- DL-2-Phenylglycine methyl ester hydrochloride
- DL-3-Phenyl-3-aminopropionic acid
- DL-4-Phenyl-4-aminobutyric acid
- DL-Phenylalanine
- DL-4-Phenyl-2-aminobutyric acid
Uniqueness
DL-2-Phenylglycine 3-trimethylsilylpropyl ester hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in pharmaceutical research.
特性
CAS番号 |
58568-03-9 |
|---|---|
分子式 |
C14H24ClNO2Si |
分子量 |
301.88 g/mol |
IUPAC名 |
[2-oxo-1-phenyl-2-(3-trimethylsilylpropoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H23NO2Si.ClH/c1-18(2,3)11-7-10-17-14(16)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
InChIキー |
FWXCASNQFZCVKE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


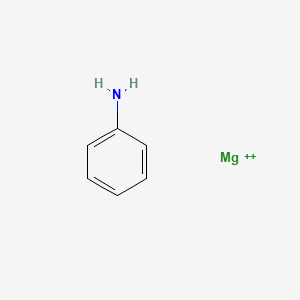
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
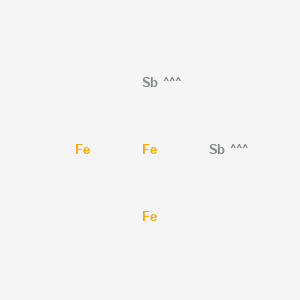
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
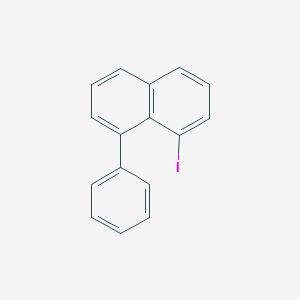
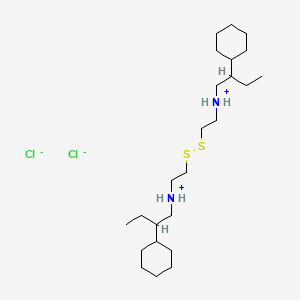
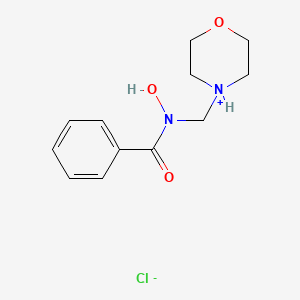

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
